N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Description
This compound features a butanamide backbone substituted with a 5-chlorothiophen-2-yl group, a methylsulfanyl (SMe) moiety, and an (E)-2-phenylethenylsulfonamide group. The (E)-styrenyl sulfonamide group may facilitate binding to biological targets via hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S3/c1-14(17-8-9-18(20)27-17)21-19(23)16(10-12-26-2)22-28(24,25)13-11-15-6-4-3-5-7-15/h3-9,11,13-14,16,22H,10,12H2,1-2H3,(H,21,23)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPESYRCZEUBQSK-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)C(CCSC)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a novel synthetic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 538.1 g/mol. The structural complexity includes a thiophene ring, sulfonamide group, and multiple functional groups that contribute to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Kinase Pathways : Similar compounds have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. For instance, a study demonstrated that a related compound induced cell cycle arrest and apoptosis in cancer cell lines by repressing Akt and mTOR activity through JNK activation .
- Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation. This suggests potential applications in treating diseases characterized by oxidative damage.
- Antimicrobial Properties : Some studies have indicated that thiophene-containing compounds possess antimicrobial activities, making them candidates for developing new antibiotics.
Case Studies
- Cancer Cell Lines : In vitro studies using prostate (PC-3) and breast cancer (MCF-7) cell lines showed that the compound could induce significant cytotoxic effects. The mechanism involved the activation of JNK pathways leading to increased apoptosis .
- In Vivo Models : Preliminary in vivo studies are needed to confirm the therapeutic potential observed in vitro. However, related compounds have demonstrated promising results in animal models, indicating possible efficacy against tumor growth.
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related analogs:
Key Differences and Implications
Substituent Diversity: The target compound's 5-chlorothiophene distinguishes it from analogs with simpler aryl groups (e.g., tosyl in or chlorophenyl in ). Chlorothiophenes are known for modulating electronic properties and enhancing binding to hydrophobic enzyme pockets .
Sulfonamide Linkages: The (E)-styrenyl sulfonamide in the target compound shares similarity with , which demonstrated antimicrobial activity. The rigid (E)-configuration may enforce a specific spatial arrangement for target engagement .
Metal complexes of butanamide Schiff bases () exhibit anticancer activity, suggesting that the target compound’s thiophene and sulfonamide groups could synergize for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
